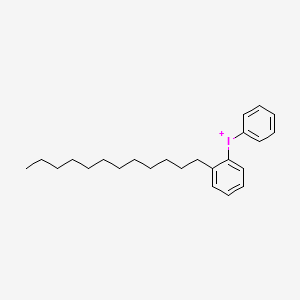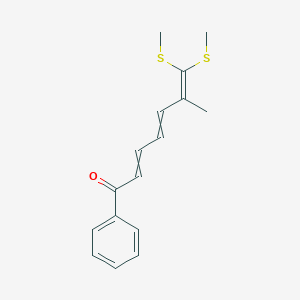
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, multiple double bonds, and two methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hepta-2,4,6-trien-1-one Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Methylsulfanyl Groups: The methylsulfanyl groups are typically added through nucleophilic substitution reactions using methylthiol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with various functional groups replacing the methylsulfanyl groups.
Aplicaciones Científicas De Investigación
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s multiple double bonds and phenyl group allow it to participate in various chemical reactions, influencing its behavior and effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one: Unique due to its specific arrangement of functional groups.
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-ol: Similar structure but with a hydroxyl group.
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-amine: Contains an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, multiple double bonds, and two methylsulfanyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
178320-76-8 |
|---|---|
Fórmula molecular |
C16H18OS2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
6-methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H18OS2/c1-13(16(18-2)19-3)9-7-8-12-15(17)14-10-5-4-6-11-14/h4-12H,1-3H3 |
Clave InChI |
LFSHJKJWSXHEKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(SC)SC)C=CC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


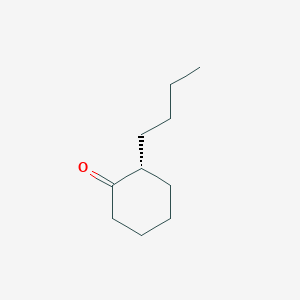
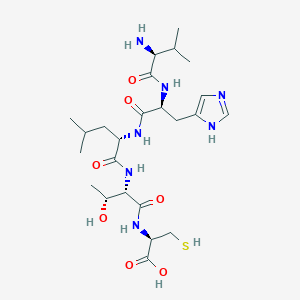

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)



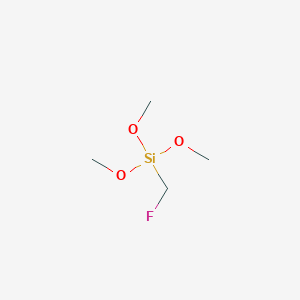
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
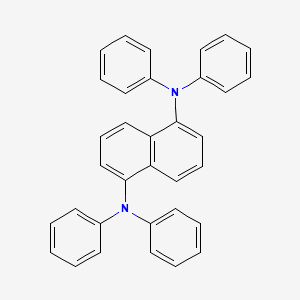
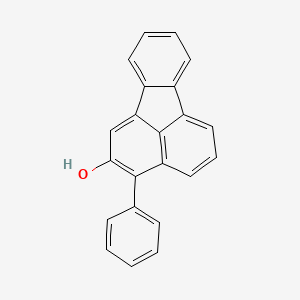
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
